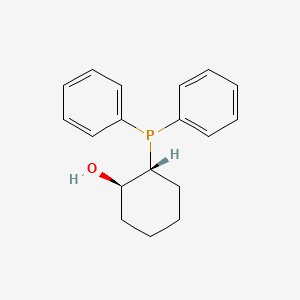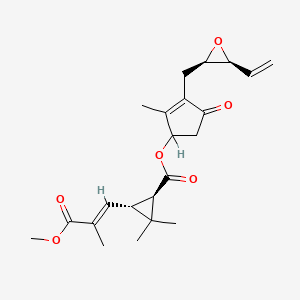![molecular formula C19H14N2O3S B14267676 (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide CAS No. 185047-78-3](/img/structure/B14267676.png)
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide is a complex organic compound that features a nitrophenyl group, a phenylsulfanyl group, and a methanimine N-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide typically involves a multi-step process. One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the formation of the methanimine N-oxide moiety through a series of condensation reactions. The phenylsulfanyl group is introduced via a substitution reaction, often using thiophenol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Thiophenol or other thiol compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylsulfanyl derivatives.
Scientific Research Applications
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes. The methanimine N-oxide moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine: Lacks the N-oxide moiety.
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide: Contains an additional nitro group.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, along with the methanimine N-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
185047-78-3 |
|---|---|
Molecular Formula |
C19H14N2O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-(4-phenylsulfanylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14N2O3S/c22-20(14-15-6-8-17(9-7-15)21(23)24)16-10-12-19(13-11-16)25-18-4-2-1-3-5-18/h1-14H |
InChI Key |
MKIZGEKYWJVWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=CC3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)


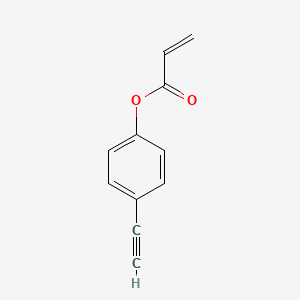

![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

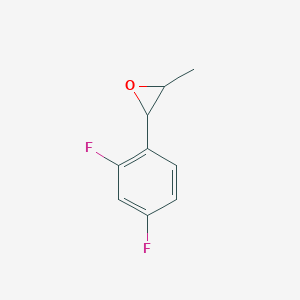
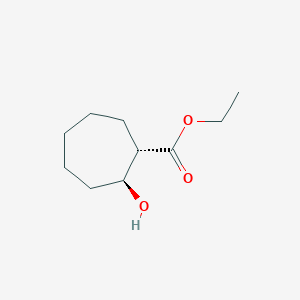
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)

